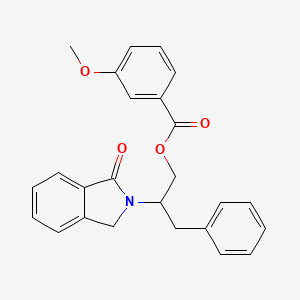
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 3-methoxybenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its IUPAC name, common name (if any), and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically discussed.Molecular Structure Analysis
This involves discussing the compound’s molecular structure, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This involves discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Catalytic Applications Sulfonated Schiff base copper(II) complexes, derived from reactions involving methoxybenzenecarboxylate derivatives, have been identified as efficient and selective catalysts for the alcohol oxidation process. These complexes exhibit significant catalytic activity under solvent-free conditions and microwave irradiation, demonstrating their potential in green chemistry applications (Hazra et al., 2015).
Synthetic Chemistry Research into the thermal decomposition of oxadiazolines has led to the generation of methoxy(methylthio)carbenes, showcasing the versatility of methoxybenzenecarboxylate derivatives in synthesizing various organic compounds. This process highlights the compound's role in facilitating nucleophilic behavior and expanding the toolbox of synthetic chemists (Er et al., 1996).
Polymer Science In the field of polymer science, novel ring-disubstituted isopropyl cyanoarylacrylates, including those with methoxybenzenecarboxylate moieties, have been synthesized and copolymerized with styrene. These materials exhibit unique thermal properties and decomposition behavior, contributing to the development of new polymeric materials with potential applications in various industries (Whelpley et al., 2019).
Chemical Reaction Mechanisms The palladium(II)-catalyzed carbonylation of enol esters, in the presence of methoxybenzenecarboxylate derivatives, has been investigated for its potential to yield cyclocarbonylation and hydroesterification products. This research sheds light on the mechanisms of complex chemical reactions and opens new pathways for the synthesis of valuable compounds (Kudo et al., 1996).
Safety And Hazards
This involves discussing the compound’s potential hazards, such as its toxicity, flammability, and environmental impact. Safety measures for handling and disposing of the compound are also typically included.
将来の方向性
This involves discussing potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.
I hope this general approach helps! If you have specific compounds or topics you’d like information on, feel free to ask!
特性
IUPAC Name |
[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-29-22-12-7-11-19(15-22)25(28)30-17-21(14-18-8-3-2-4-9-18)26-16-20-10-5-6-13-23(20)24(26)27/h2-13,15,21H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHYSJJBSVUNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(CC2=CC=CC=C2)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 3-methoxybenzenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)
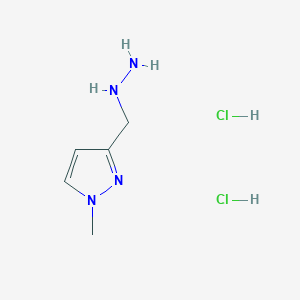
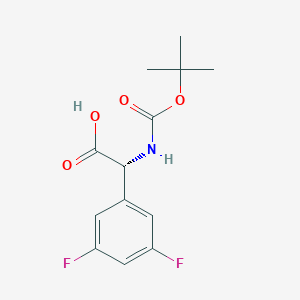
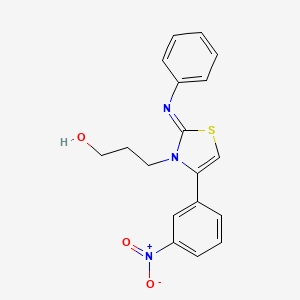
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)
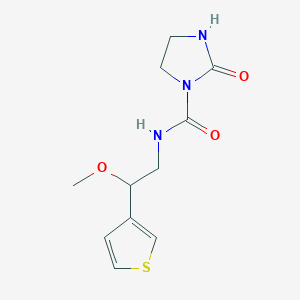
![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)
![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)
methyl]morpholine](/img/structure/B2675702.png)
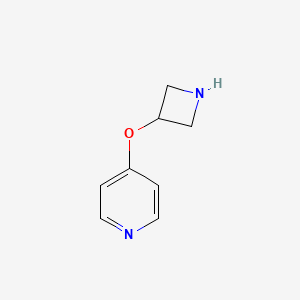
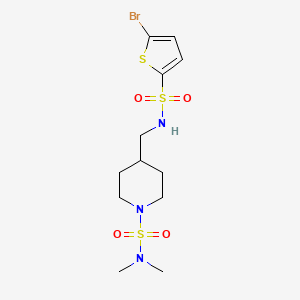
![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)
![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)